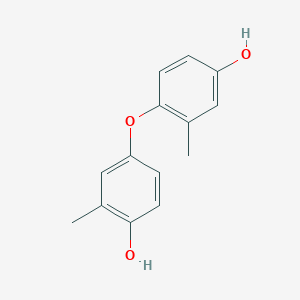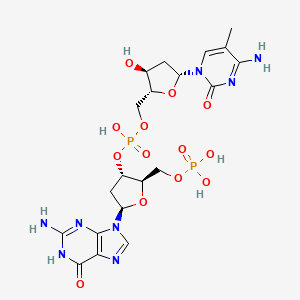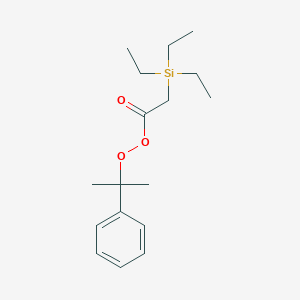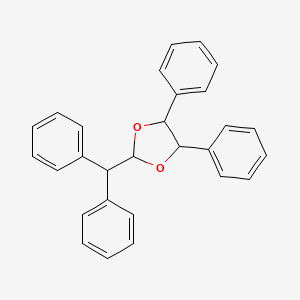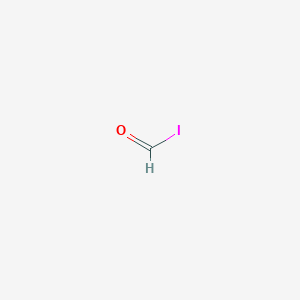
Formyl iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Formyl iodide can be synthesized through several methods, including:
Direct Iodination of Formaldehyde: This method involves the reaction of formaldehyde with iodine in the presence of a catalyst such as phosphorus triiodide. The reaction typically occurs under mild conditions and yields this compound as the primary product.
Oxidative Iodination: Another approach involves the oxidation of methylene iodide (CH2I2) in the presence of an oxidizing agent like hydrogen peroxide (H2O2). This method is advantageous due to its simplicity and high yield.
Industrial Production: While this compound is not commonly produced on an industrial scale, its synthesis can be scaled up using the aforementioned methods with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Formyl iodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to formic acid (HCOOH) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to methanol (CH3OH) using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide (OH–) or cyanide (CN–) ions, leading to the formation of formyl derivatives.
Addition: It can also undergo addition reactions with alkenes and alkynes, forming iodoalkyl derivatives.
Aplicaciones Científicas De Investigación
Formyl iodide has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: this compound is used in studies involving halogenated aldehydes and their effects on biological systems. It serves as a model compound for understanding the reactivity and toxicity of halogenated aldehydes.
Material Science: It is used in the preparation of iodinated polymers and other materials with unique properties, such as enhanced thermal stability and electrical conductivity.
Mecanismo De Acción
The mechanism of action of formyl iodide involves its reactivity as an electrophile due to the presence of the formyl group. The iodine atom, being highly electronegative, enhances the electrophilic character of the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity underlies its participation in various chemical reactions, including nucleophilic substitution and addition reactions.
Comparación Con Compuestos Similares
Formyl iodide can be compared with other halogenated aldehydes, such as:
Formyl Chloride (CHClO): Similar to this compound, formyl chloride is a halogenated aldehyde but with chlorine instead of iodine. It is less reactive due to the lower electronegativity of chlorine compared to iodine.
Formyl Bromide (CHBrO): This compound contains bromine instead of iodine. It exhibits intermediate reactivity between formyl chloride and this compound.
Formyl Fluoride (CHFO): Formyl fluoride is the least reactive among the halogenated aldehydes due to the high electronegativity of fluorine, which stabilizes the carbonyl carbon.
This compound is unique due to its high reactivity, which makes it a valuable reagent in organic synthesis and other applications.
Propiedades
Número CAS |
50398-22-6 |
|---|---|
Fórmula molecular |
CHIO |
Peso molecular |
155.922 g/mol |
Nombre IUPAC |
formyl iodide |
InChI |
InChI=1S/CHIO/c2-1-3/h1H |
Clave InChI |
KWOITLGQRDFDFP-UHFFFAOYSA-N |
SMILES canónico |
C(=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


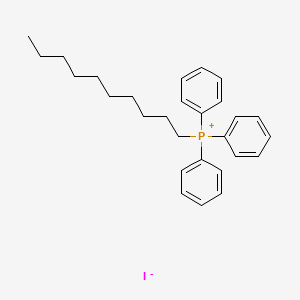
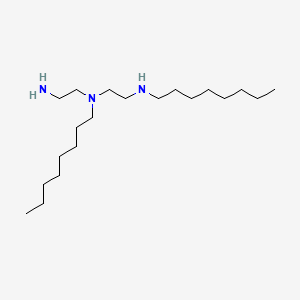
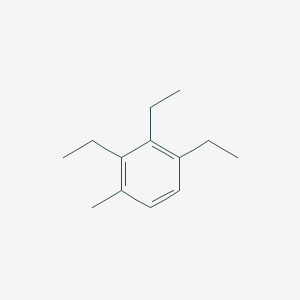
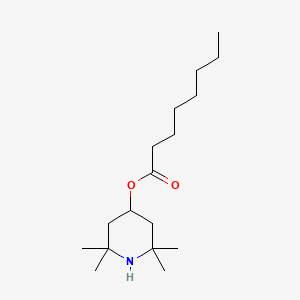
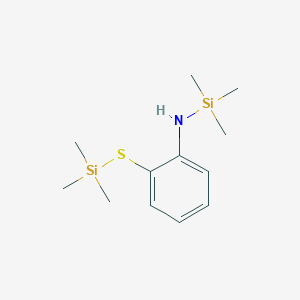
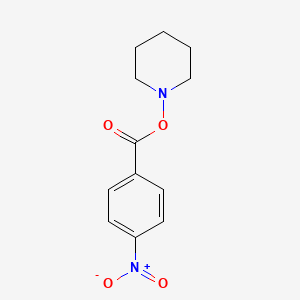
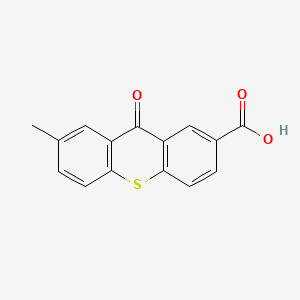
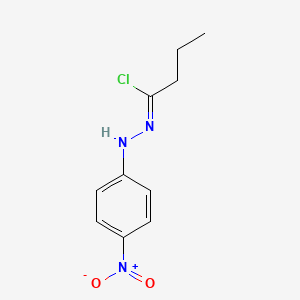
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
